阿格莱因C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

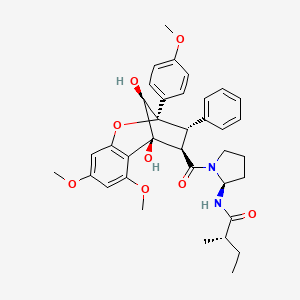

The molecular formula of Aglain C is C36H42N2O8 . It is a chiral molecule with multiple stereocenters . The aromatic rings and methoxy/hydroxy substituents add polarity and make the compound relatively soluble in organic solvents .Chemical Reactions Analysis

Aglain C can serve as a model in studies for reactions like reductions, oxidations, functional group interconversions, etc due to its fused ring system and substituents provide a structurally complex molecule to study general chemical reactivity .Physical And Chemical Properties Analysis

Aglain C is a solid with white to yellowish crystals . Its molecular weight is 630.727 . It has good solubility and can be dissolved in many organic solvents .科学研究应用

Synthesis of Natural Products

The selective excited-state intramolecular proton-transfer (ESIPT) photocycloaddition of 3-hydroxyflavones has been utilized for the total syntheses of natural products like foveoglin A and perviridisin B . This methodology could potentially be applied to synthesize Aglain C, offering a pathway for the creation of complex natural compounds.

Photocycloaddition Mechanisms

Mechanistic studies of ESIPT photocycloaddition have revealed the possibility of a photoinduced electron transfer (PET) pathway . This insight is crucial for understanding the reactions involved in the synthesis of Aglain C and could lead to the development of more efficient synthetic routes.

Asymmetric Photoreaction

Enantioselective ESIPT photocycloaddition using chiral hydrogen-bonding additives has provided access to enantiomerically enriched natural products . This technique could be adapted for the asymmetric synthesis of Aglain C, which is important for the production of enantiopure pharmaceuticals.

Development of Ag@C Composites

Ag@C composites have been noted for their unique structure and novel physicochemical properties . Research into these composites could inform the development of Aglain C-based materials with potential applications in catalysis, environmental science, and materials engineering.

Stability Enhancement Strategies

The stability of Ag@C composites has become a research focus due to the high cost of silver . Similar strategies could be employed to enhance the stability of Aglain C, making it more viable for long-term applications in various fields.

Catalysis Applications

Carbon aerogels, which can be modified with Aglain C, have been explored for their catalytic applications . Aglain C could be used to modify the surface properties of these aerogels, potentially improving their performance in catalytic processes.

安全和危害

Aglain C should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Target of Action

It is known that aglain c is a compound isolated from the aglaia species

Mode of Action

It has been reported that aglain c enhances the nf-kb inhibitory activity . NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection. By enhancing the inhibitory activity of NF-kB, Aglain C may influence immune response and inflammation.

Biochemical Pathways

Given its reported effect on nf-kb inhibitory activity , it is likely that Aglain C influences pathways related to immune response and inflammation

Pharmacokinetics

The ADME properties of a drug molecule are crucial in determining its bioavailability, which is the proportion of the drug that enters circulation when introduced into the body and is able to have an active effect

Result of Action

It has been reported that aglain c enhances the nf-kb inhibitory activity This suggests that Aglain C may have an effect on cellular processes related to immune response and inflammation

Action Environment

It is known that environmental factors can significantly influence the action of drug molecules These factors can include temperature, pH, and the presence of other molecules in the environment

属性

IUPAC Name |

(2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)/t21-,28-,29+,31-,34+,35+,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCVKSYNYMIDEN-JQCYSCQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)N[C@@H]1CCCN1C(=O)[C@@H]2[C@H]([C@@]3([C@@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aglain C | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。